1,3-Dimethyl-1,4-diazepane dihydrochloride
CAS No.: 342614-29-3
Cat. No.: VC2672309
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342614-29-3 |
|---|---|
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | 1,3-dimethyl-1,4-diazepane |
| Standard InChI | InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | CPZHVHQMQBDZMW-UHFFFAOYSA-N |
| SMILES | CC1CN(CCCN1)C.Cl.Cl |
| Canonical SMILES | CC1CN(CCCN1)C |
Introduction
Chemical Properties and Structure
1,3-Dimethyl-1,4-diazepane dihydrochloride belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular derivative features methyl groups at positions 1 and 3 of the diazepane ring, with the dihydrochloride form enhancing its solubility and stability in various chemical environments.
The compound has a molecular formula of C₇H₁₆N₂ in its free base form with a molecular weight of 128.22 g/mol . When considering the dihydrochloride salt, the formula becomes C₇H₁₈Cl₂N₂, resulting in a molecular weight of 201.14 g/mol . The compound is registered under CAS number 342614-29-3 and has been assigned the InChI key PJISCTBDKOFWAN-UHFFFAOYNA-N .
The structural configuration of 1,3-Dimethyl-1,4-diazepane dihydrochloride features a conformationally flexible seven-membered ring that can adopt various spatial arrangements. The presence of two nitrogen atoms provides basic sites that participate in protonation, hydrogen bonding, and potential coordination with metals. The dihydrochloride salt formation occurs at these nitrogen centers, significantly affecting the electron distribution throughout the molecule.
Table 1: Chemical and Physical Properties of 1,3-Dimethyl-1,4-diazepane dihydrochloride
| Property | Value |
|---|---|
| CAS Number | 342614-29-3 |
| Molecular Formula (Free Base) | C₇H₁₆N₂ |
| Molecular Formula (Dihydrochloride) | C₇H₁₈Cl₂N₂ |
| Molecular Weight (Free Base) | 128.22 g/mol |
| Molecular Weight (Dihydrochloride) | 201.14 g/mol |
| InChI Key | PJISCTBDKOFWAN-UHFFFAOYNA-N |
| Typical Commercial Purity | ≥95.0% |
Synthesis Methods
The synthesis of 1,3-Dimethyl-1,4-diazepane dihydrochloride typically involves cyclization of appropriate precursors to form the seven-membered diazepane ring structure. Industrial production often employs continuous flow reactors to enhance efficiency and scalability, offering advantages over traditional batch processing including improved heat transfer, better mixing, and more precise control over reaction parameters.
The purification process commonly utilizes advanced techniques such as crystallization and chromatography to maximize yield and purity. These purification methods are essential for achieving the high-purity standards required for research and pharmaceutical applications, with commercial products typically offering purities of 95% or higher .
Synthetic challenges associated with producing seven-membered rings include controlling regioselectivity during ring formation and avoiding competing reactions that could lead to unwanted side products. The selective methylation of nitrogen atoms at specific positions (1 and 3) requires carefully optimized reaction conditions and potentially protective group strategies to ensure structural accuracy.
Chemical Reactions and Stability
1,3-Dimethyl-1,4-diazepane dihydrochloride demonstrates versatile reactivity, participating in various chemical transformations that include oxidation and substitution reactions. The specific conditions for these reactions, including temperature, solvent choice, and pH, significantly influence reaction outcomes in terms of yield and selectivity.
The compound maintains stability under controlled conditions, making it adaptable for diverse chemical applications. The dihydrochloride salt form substantially enhances stability compared to the free base, particularly regarding resistance to oxidation and hydrolysis. This improved stability profile, combined with increased water solubility, makes the dihydrochloride form particularly valuable for biological assays and aqueous reaction systems.
Potential reaction types include:
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Nucleophilic substitutions at various positions in the ring
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Electrophilic attacks at electron-rich centers
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Acid-base equilibria involving the nitrogen atoms
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Coordination chemistry with transition metals
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Ring-opening reactions under specific conditions
Biological Activity and Applications
The biological activity of 1,3-Dimethyl-1,4-diazepane dihydrochloride involves interactions with biological targets such as receptors or enzymes, potentially modulating their function to produce various physiological effects. While the exact pathways and molecular targets remain subjects of ongoing research, the compound's unique structural characteristics suggest distinctive binding profiles that could differ significantly from classical heterocyclic compounds.
The seven-membered diazepane ring provides a three-dimensional framework that offers spatial arrangements of functional groups distinct from more common five- and six-membered heterocycles. This structural novelty creates opportunities for novel pharmacological profiles that may address unmet therapeutic needs or provide tools for probing biological systems in research contexts.
Applications in medicinal chemistry appear particularly promising, as the compound may serve as:
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A building block for more complex bioactive molecules
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A pharmacophore in drug discovery programs
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A tool for structure-activity relationship studies
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A scaffold for developing compounds with specific receptor affinities
The unique pharmacological profile of this compound may differ substantially from classical benzodiazepines, potentially offering advantageous selectivity profiles for specific biological targets.
| Parameter | Information |
|---|---|
| Signal Word | Danger |
| Hazard Class | 8,3 (Corrosive, Flammable) |
| Hazard Statements | H226-H302-H314 (Flammable liquid; Harmful if swallowed; Causes severe skin burns and eye damage) |
| Precautionary Statements | P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P403+P235 |
| UN Number | 2920 |
| Packing Group | II |
These hazard classifications necessitate specific safety equipment, including chemical-resistant gloves, safety goggles or face shields, laboratory coats, and proper ventilation systems . Researchers should ensure access to eyewash stations and safety showers when working with this compound.
Storage recommendations include maintaining the compound in tightly sealed containers in cool, dry, well-ventilated areas away from incompatible substances, heat sources, and ignition points. Transportation requires compliance with regulations for hazardous materials, potentially including specialized packaging and documentation.
| Supplier | Catalog Number | Package Size | Price (USD) | Status |
|---|---|---|---|---|
| Sigma-Aldrich | CBR00656 | 1 g | $497.00 | Available |
| CymitQuimica | 10-F359500 | Various | Not listed | Discontinued |
| Vulcanchem | VC2672309 | Research quantities | Not listed | Available |
| Ambeed | Not specified | Not specified | Not listed | Available |
The relatively high pricing ($497.00 for 1 gram from Sigma-Aldrich) indicates this compound is primarily intended for research purposes and is produced in limited quantities . When purchasing, researchers should consider purity requirements, quantity needs, potential shipping restrictions due to hazardous classifications, and regulatory documentation requirements.
Additional costs may apply for hazardous material shipping, with fees varying depending on shipping method, quantity, and whether the material can be shipped as Excepted Quantity, Limited Quantity, or requires more restrictive handling .
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